Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 5-Bromo-1,3-difluoro-2-(methoxymethyl)benzene in Drug Discovery
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 5-Bromo-1,3-difluoro-2-(methoxymethyl)benzene in Drug Discovery
Executive Summary
As a Senior Application Scientist in medicinal chemistry, I frequently evaluate halogenated aromatic building blocks for their utility in lead optimization and active pharmaceutical ingredient (API) synthesis. The compound 5-Bromo-1,3-difluoro-2-(methoxymethyl)benzene is a highly versatile intermediate engineered for late-stage functionalization.
To address the core inquiry regarding its fundamental identifiers:
This whitepaper details the structural rationale, physicochemical properties, and validated experimental workflows for integrating this molecule into advanced drug discovery pipelines.
Physicochemical Profiling & Structural Data
Understanding the baseline properties of a building block is critical for predicting its behavior in both synthetic reactions and biological systems. Below is the consolidated data for 5-Bromo-1,3-difluoro-2-(methoxymethyl)benzene.
| Property | Value |
| Chemical Name | 5-Bromo-1,3-difluoro-2-(methoxymethyl)benzene |
| CAS Registry Number | 162744-61-8 |
| Molecular Weight | 237.04 g/mol |
| Molecular Formula | C8H7BrF2O |
| SMILES String | COCc1c(F)cc(Br)cc1F |
| Storage Conditions | Sealed in dry, room temperature |
Structural Rationale in Medicinal Chemistry
The architecture of 5-Bromo-1,3-difluoro-2-(methoxymethyl)benzene offers a trifecta of functional advantages for drug development:
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The Bromine Handle (Electrophilic Vector): The bromine atom at the 5-position serves as a highly reactive site for palladium-catalyzed cross-coupling. The electron-withdrawing nature of the two fluorine atoms further activates the C-Br bond toward oxidative addition by Pd(0) species, accelerating reaction kinetics in Suzuki and Buchwald-Hartwig couplings[2].
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1,3-Difluoro Substitution: Fluorine incorporation is a classic bioisosteric strategy. In this scaffold, the fluorine atoms lower the pKa of adjacent protons, block CYP450-mediated aromatic oxidation, and modulate the overall lipophilicity (logP). This is particularly advantageous for designing CNS-penetrant kinase inhibitors.
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Methoxymethyl Ether Moiety: The -CH2OCH3 group acts as a flexible hydrogen bond acceptor. Unlike a rigid methoxy (-OCH3) group directly attached to the ring, the methylene spacer provides the conformational freedom necessary to engage with specific amino acid residues within target protein binding pockets.
Experimental Methodology: Suzuki-Miyaura Cross-Coupling
To demonstrate the practical utility of this building block, the following is a self-validating, step-by-step protocol for a standard Suzuki-Miyaura C-C bond formation[3].
Causality & Design: We utilize Pd(dppf)Cl2 because its bidentate ligand structure forces a cis-geometry on the palladium center, which accelerates the reductive elimination step and suppresses competitive protodehalogenation. The biphasic dioxane/water system ensures the simultaneous solubility of the organic electrophile and the inorganic base[2].
Materials:
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5-Bromo-1,3-difluoro-2-(methoxymethyl)benzene (1.0 equiv, 1.0 mmol)
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Arylboronic Acid (1.2 equiv, 1.2 mmol)
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Pd(dppf)Cl2 (0.05 equiv, 5 mol%)
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Potassium Carbonate ( K2CO3 ) (2.0 equiv, 2.0 mmol)
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Solvent: 1,4-Dioxane / H2O (4:1 v/v, 10 mL)
Step-by-Step Protocol:
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Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add 5-Bromo-1,3-difluoro-2-(methoxymethyl)benzene, the selected arylboronic acid, and K2CO3 .
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Degassing (Critical Step): Add the 1,4-Dioxane/ H2O solvent mixture. Degas the suspension by sparging with ultra-pure Argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the degradation of the Pd(0) catalyst.
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Catalyst Addition: Quickly add Pd(dppf)Cl2 against a positive flow of Argon. Seal the flask tightly.
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Thermal Activation: Heat the reaction mixture to 90°C in a pre-heated oil bath for 4–6 hours[3]. Monitor the consumption of the bromide via TLC or LC-MS.
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Workup & Isolation: Cool to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.
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Purification: Purify the crude residue via flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to isolate the functionalized biaryl product.
Synthetic Divergence Workflow
The diagram below illustrates the synthetic versatility of the 5-Bromo-1,3-difluoro-2-(methoxymethyl)benzene scaffold in generating advanced API intermediates.
Synthetic divergence of 5-Bromo-1,3-difluoro-2-(methoxymethyl)benzene in API development.
Conclusion
5-Bromo-1,3-difluoro-2-(methoxymethyl)benzene (CAS: 162744-61-8, MW: 237.04 g/mol ) is far more than a simple catalog chemical; it is a highly engineered scaffold. By leveraging the specific electronic activation provided by the difluoro motif and the steric/hydrogen-bonding profile of the methoxymethyl group, medicinal chemists can efficiently construct complex, metabolically stable biaryl systems.
References
- Title: CAS:162744-61-8, 5-Bromo-1,3-difluoro-2-(methoxymethyl)
- Source: Journal of the American Chemical Society (acs.org)
- Title: 3-(4-FLUOROPHENYL)
